molecular formula C15H20O4 B2917654 4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid CAS No. 2138157-80-7

4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid

Cat. No. B2917654
CAS RN: 2138157-80-7
M. Wt: 264.321
InChI Key: CTWFWIJVFABQCE-UHFFFAOYSA-N
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Description

“4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid” is also known as 4-(Boc-aminomethyl)benzoic acid . It is a chemical compound with the molecular formula C13H16NO4 and a molecular weight of 250.28 g/mol . It is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .


Molecular Structure Analysis

The InChI Key for this compound is LNKHBRDWRIIROP-UHFFFAOYSA-M . The SMILES representation is CC©©OC(=O)NCC1=CC=C(C=C1)C([O-])=O .


Physical And Chemical Properties Analysis

This compound is a white crystalline substance with a melting point of 164°C to 168°C .

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of compounds related to 4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid has been explored through three-dimensional X-ray data. Studies like those conducted by Meurs & Koningsveld (1974) focus on analyzing the crystalline structures of such compounds, which is crucial for understanding their physical and chemical properties.

Synthesis and Application in Medicinal Chemistry

Compounds like this compound have been synthesized and evaluated for potential analgesic and local anesthetic effects. For instance, research by Gringauz (1970) demonstrates the exploration of such compounds in the development of new therapeutic agents.

Retinoidal Activity

Studies such as those by Kagechika et al. (1988) have investigated the retinoidal activities of aromatic amides related to this compound. This research is significant for understanding the role of such compounds in cell differentiation and potential therapeutic applications.

Photophysical Properties in Coordination Polymers

Research on aromatic carboxylate ligands related to this compound, such as the work by Raphael et al. (2012), contributes to the understanding of the photophysical properties of lanthanide coordination polymers. These findings are important for the development of optical devices.

Chemical Bonding and Catalysis

Studies, like those by Lv et al. (2019), have explored the methylation of C-H bonds of benzoic acids, demonstrating applications in catalysis and the synthesis of functionalized compounds.

properties

IUPAC Name

4-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-14(2,3)19-13(18)15(4,5)11-8-6-10(7-9-11)12(16)17/h6-9H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWFWIJVFABQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138157-80-7
Record name 4-[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]benzoic acid
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